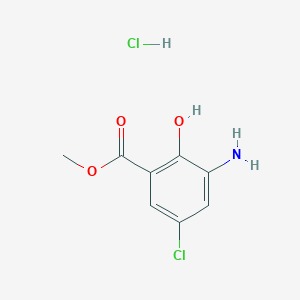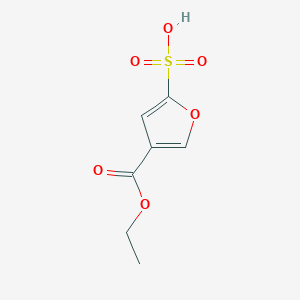![molecular formula C16H12F6N4O4 B6350379 N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine dicarboxamide CAS No. 681253-49-6](/img/structure/B6350379.png)
N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine dicarboxamide (hereafter referred to as “BTPHD”) is a novel organic compound which has been studied for its potential applications in scientific research. BTPHD has been found to be a useful reagent for the synthesis of various compounds, and its unique properties make it particularly suitable for certain biochemical and physiological applications.
科学的研究の応用
BTPHD has been found to be a useful reagent for the synthesis of various compounds, such as heterocyclic compounds, pharmaceuticals, and complex organic molecules. In addition, BTPHD has been found to be a useful tool for the study of biochemical and physiological processes. For example, BTPHD has been used to study the interaction of certain proteins with cell membranes, as well as the effects of certain hormones on cellular processes.
作用機序
The mechanism of action of BTPHD is not yet fully understood. However, it is believed that the compound binds to certain proteins in the cell membrane, which in turn triggers certain biochemical and physiological processes. In addition, BTPHD has been found to interact with certain hormones, which may lead to the activation of certain cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of BTPHD are still being studied. However, it has been found to be a useful tool for the study of certain cellular processes, such as the interaction of certain proteins with cell membranes, as well as the effects of certain hormones on cellular processes. In addition, BTPHD has been found to have an inhibitory effect on certain enzymes, which may lead to the inhibition of certain biochemical processes.
実験室実験の利点と制限
The use of BTPHD in laboratory experiments offers several advantages. For example, the compound is relatively easy to synthesize, and its unique properties make it particularly suitable for certain biochemical and physiological applications. In addition, BTPHD is relatively stable, which makes it well-suited for long-term storage. However, there are also some limitations to using BTPHD in laboratory experiments. For example, the compound is relatively expensive, which may limit its use in certain research projects. In addition, the exact mechanism of action of BTPHD is still not fully understood, which may limit its usefulness in certain applications.
将来の方向性
BTPHD has shown great potential in scientific research, and there are many possible future directions for its use. For example, further research could be conducted to better understand the exact mechanism of action of BTPHD, as well as its biochemical and physiological effects. In addition, further research could be conducted to explore the potential applications of BTPHD in drug development and other areas of scientific research. Finally, further research could be conducted to explore the potential for the use of BTPHD in other areas, such as agriculture, food science, and environmental science.
合成法
BTPHD is synthesized by a process known as “alkylation”. This process involves the reaction of an alkyl halide with a nucleophile, such as an amine. In the specific case of BTPHD, the reaction involves the reaction of 4-trifluoromethoxybenzyl halide with N1,N2-di-4-trifluoromethoxybenzyl-1,2-hydrazine dicarboxamide. The reaction proceeds in a two-step process, with the first step involving the formation of an intermediate compound, and the second step involving the formation of the desired product, BTPHD.
特性
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]-3-[[4-(trifluoromethoxy)phenyl]carbamoylamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F6N4O4/c17-15(18,19)29-11-5-1-9(2-6-11)23-13(27)25-26-14(28)24-10-3-7-12(8-4-10)30-16(20,21)22/h1-8H,(H2,23,25,27)(H2,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMACJYXSHLDJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NNC(=O)NC2=CC=C(C=C2)OC(F)(F)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F6N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(2-Chloro-5-nitro-phenyl)-5-methyl-[1,2,4]oxadiazole](/img/structure/B6350316.png)
![[4-(2,3-Dimethylphenoxy)phenyl]amine hydrochloride; 95%](/img/structure/B6350319.png)



![[2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B6350354.png)




